molecular formula C11H16N2OS2 B2624970 3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide CAS No. 2034246-87-0

3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide

Cat. No. B2624970
CAS RN: 2034246-87-0
M. Wt: 256.38
InChI Key: CFFIBOUDFKZDPL-UHFFFAOYSA-N
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Description

3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide, also known as MTPTC, is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. MTPTC belongs to the class of piperidine derivatives, which are widely used in medicinal chemistry and drug discovery.

Scientific Research Applications

3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide has been extensively studied for its potential applications in various fields. One of the most promising applications of this compound is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
This compound has also been studied for its potential applications in neuroscience. It has been found to modulate the activity of ion channels in the brain, which could lead to the development of novel drugs for the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide is not fully understood. However, it has been proposed that this compound modulates the activity of ion channels by binding to specific sites on the channel protein. This results in the modulation of ion flux across the membrane, which can affect various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been found to modulate the release of neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields and purity. It has also been found to have low toxicity, making it a safe compound to work with.
However, there are also some limitations to working with this compound. It has poor solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can make it challenging to study its long-term effects.

Future Directions

There are several future directions for the study of 3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide. One area of research is the development of novel drugs based on the structure of this compound. Researchers are also interested in studying the effects of this compound on different types of cancer cells and neurological disorders. Another area of research is the optimization of the synthesis method of this compound to obtain even higher yields and purity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. Its synthesis method has been optimized to obtain high yields and purity. This compound has been extensively studied for its potential applications in cancer research and neuroscience. Its mechanism of action is not fully understood, but it has been found to modulate the activity of ion channels. This compound has various biochemical and physiological effects and has several advantages for lab experiments. There are several future directions for the study of this compound, including the development of novel drugs and optimization of the synthesis method.

Synthesis Methods

The synthesis of 3-(methylthio)-N-(thiophen-2-yl)piperidine-1-carboxamide involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenecarbonyl chloride. The resulting compound is then reacted with methylthiopiperidine in the presence of a base to yield this compound. The synthesis method of this compound has been optimized to obtain high yields and purity.

properties

IUPAC Name

3-methylsulfanyl-N-thiophen-2-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS2/c1-15-9-4-2-6-13(8-9)11(14)12-10-5-3-7-16-10/h3,5,7,9H,2,4,6,8H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFIBOUDFKZDPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CCCN(C1)C(=O)NC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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